molecular formula C18H21NO4 B263775 N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide

N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide

Cat. No. B263775
M. Wt: 315.4 g/mol
InChI Key: PDNSWFNOCRKJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of substituted phenethylamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Ethylphenidate is a derivative of methylphenidate, a commonly prescribed drug for the treatment of attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, similar to mN-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete. It blocks the transporters responsible for the reuptake of these neurotransmitters, leading to an increase in their extracellular concentration. This results in an increase in dopamine and norepinephrine signaling, which is believed to be responsible for its therapeutic effects. The exact mechanism of action of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function, attention, and alertness. It has also been shown to increase heart rate, blood pressure, and body temperature, which are common side effects of stimulant drugs. However, the long-term effects of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete on the brain and body are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

Ethylphenidate has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high purity, and is readily available. It has also been extensively studied, and its effects on the brain and body are well documented. However, there are also limitations to its use. Ethylphenidate is a controlled substance, and its use is regulated by law. It is also a stimulant drug and can have significant side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete. One area of research is the development of new derivatives with improved pharmacological properties. Another area is the investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. The long-term effects of N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete on the brain and body also require further investigation, as well as its potential for abuse and addiction. Overall, N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete is a promising compound with significant potential for future research and development.

Synthesis Methods

Ethylphenidate can be synthesized by the reaction of N-phenylethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete as a white crystalline powder with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

Ethylphenidate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of ADHD, narcolepsy, and other neurological disorders. In neuroscience, it has been used as a tool to study the role of dopamine and norepinephrine transporters in the brain. In pharmacology, it has been used to evaluate the pharmacokinetics and pharmacodynamics of mN-ethyl-3,4,5-trimethoxy-N-phenylbenzamidete and related compounds.

properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-ethyl-3,4,5-trimethoxy-N-phenylbenzamide

InChI

InChI=1S/C18H21NO4/c1-5-19(14-9-7-6-8-10-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h6-12H,5H2,1-4H3

InChI Key

PDNSWFNOCRKJCS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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